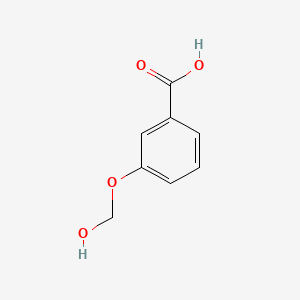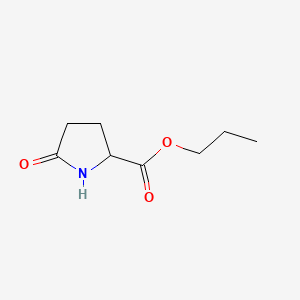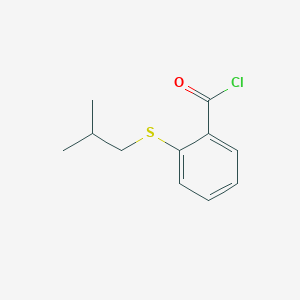
2-(iso-Butylthio)benzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-butylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iso-Butylthio)benzoyl chloride typically involves the reaction of benzoyl chloride with iso-butylthiol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+iso-C4H9SH→C6H4(COCl)(Siso-C4H9)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction parameters for higher yields.
化学反应分析
Types of Reactions
2-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学研究应用
2-(iso-Butylthio)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
作用机制
The mechanism of action of 2-(iso-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The thioether group can undergo oxidation, affecting the compound’s overall reactivity and properties.
相似化合物的比较
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the iso-butylthio group.
2-(Methylthio)benzoyl Chloride: Similar structure but with a methylthio group instead of an iso-butylthio group.
2-(Phenylthio)benzoyl Chloride: Contains a phenylthio group instead of an iso-butylthio group.
Uniqueness
2-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC 名称 |
2-(2-methylpropylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
TZXLPSYVTHPBJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC1=CC=CC=C1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



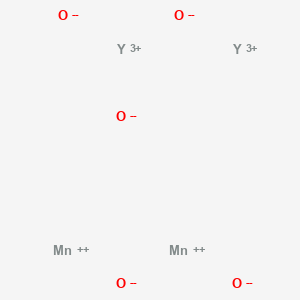

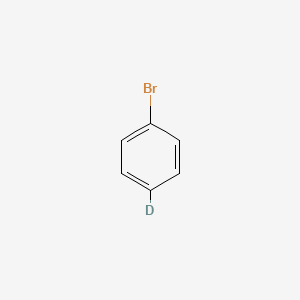

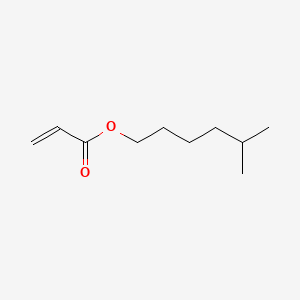


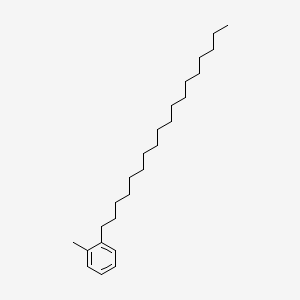
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
